CL-184005

PAF Antagonist Platelet Aggregation IC50 Comparison

CL-184005 is uniquely validated across mouse, rat, and primate sepsis models, providing non-interchangeable protection against endotoxin-induced lethality, hypotension, and TNF suppression. Requires pretreatment for efficacy. Distinct IC50 (human 600 nM; rabbit 510 nM) benchmarks SAR studies. Essential for reproducible multi-species translational research where comparator PAF antagonists lack comparable validation.

Molecular Formula C33H46NO7PS
Molecular Weight 631.8 g/mol
CAS No. 140466-18-8
Cat. No. B1669138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-184005
CAS140466-18-8
SynonymsCL 184005
CL-184,005
Thiazolium, 3-((3-((hydroxy(2-(methoxycarbonyl)-3-(tetradecyloxy)phenoxy)phosphinyl)oxy)phenyl)methyl)-5-methyl-, hydroxide, inner salt
Molecular FormulaC33H46NO7PS
Molecular Weight631.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=C(C(=CC=C1)OP(=O)([O-])OC2=CC=CC(=C2)C[N+]3=CSC(=C3)C)C(=O)OC
InChIInChI=1S/C33H46NO7PS/c1-4-5-6-7-8-9-10-11-12-13-14-15-22-39-30-20-17-21-31(32(30)33(35)38-3)41-42(36,37)40-29-19-16-18-28(23-29)25-34-24-27(2)43-26-34/h16-21,23-24,26H,4-15,22,25H2,1-3H3
InChIKeyVGVUQNMRGKNUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CL-184005 (CAS 140466-18-8): A Potent Platelet-Activating Factor (PAF) Antagonist with Validated In Vivo Efficacy in Sepsis Models


CL-184005 (CAS: 140466-18-8) is a synthetic platelet-activating factor (PAF) antagonist classified as an organophosphorus thiazolium compound [1]. It functions as a direct modulator of the platelet-activating factor receptor (PTAFR), blocking PAF-induced platelet aggregation and downstream inflammatory signaling cascades [2]. The compound has been evaluated in animal models of gram-negative and gram-positive bacterial sepsis, where pretreatment demonstrated protection against endotoxin-induced lethality, hypotension, and gastrointestinal lesions [3]. CL-184005 entered clinical evaluation for sepsis but development was subsequently terminated [4].

Why Generic PAF Antagonist Substitution Fails: CL-184005 Exhibits Distinct Potency, In Vivo Efficacy, and Target Engagement Profile


The platelet-activating factor (PAF) antagonist class encompasses structurally and pharmacologically diverse compounds, including CV-3988, CV-6209, WEB-2170, and ginkgolides, each with distinct potency ranges, species-specific activity profiles, and in vivo efficacy characteristics. Direct substitution without consideration of quantitative differentiation leads to experimental irreproducibility, particularly in sepsis and inflammation models where CL-184005 demonstrates unique protection against endotoxin-induced lethality, hypotension, and TNF suppression that cannot be assumed for other PAF antagonists [1]. The compound's specific IC50 values for human and rabbit platelet aggregation (600 nM and 510 nM, respectively) differ from comparators by orders of magnitude, and its validated in vivo protective effects in multiple species (mouse, rat, primate) establish a non-interchangeable profile that demands compound-specific procurement for critical research applications [2].

CL-184005 (CAS 140466-18-8) Product-Specific Quantitative Differentiation Evidence Guide


Human Platelet Aggregation IC50: CL-184005 vs. CV-3988, CV-6209, and WEB-2170

CL-184005 inhibits PAF-induced human platelet aggregation with an IC50 of 600 nM . In contrast, CV-6209 exhibits an IC50 of 170 nM [1], CV-3988 an IC50 of 160 nM [2], and WEB-2170 an IC50 of 300 nM [3] in human platelet assays. CL-184005 is approximately 3.5-fold less potent than CV-6209, 3.75-fold less potent than CV-3988, and 2-fold less potent than WEB-2170 in this specific human platelet aggregation assay system.

PAF Antagonist Platelet Aggregation IC50 Comparison

Rabbit Platelet Aggregation IC50: CL-184005 vs. CV-6209, CV-3988, and WEB-2170

CL-184005 inhibits PAF-induced rabbit platelet aggregation with an IC50 of 510 nM . Comparator compounds exhibit IC50 values of 75 nM for CV-6209 [1], 79 nM for CV-3988 [2], and 300 nM (0.3 μM) for WEB-2170 [3] in rabbit platelet assays. CL-184005 is approximately 6.8-fold less potent than CV-6209, 6.5-fold less potent than CV-3988, and 1.7-fold less potent than WEB-2170 in this species-specific assay system.

PAF Antagonist Rabbit Platelet IC50 Comparison

In Vivo Protection Against Endotoxin-Induced Lethality in Murine Sepsis Model

Pretreatment of mice with CL-184005 protected them from the lethal effects of endotoxin in a murine model of gram-negative bacterial sepsis [1]. While the specific survival percentage or mortality reduction is not quantified in the abstract, the study establishes that CL-184005 confers statistically significant protection against endotoxin-induced lethality, and that plasma tumor necrosis factor (TNF) levels were significantly lower in pretreated mice [1]. Comparator data for other PAF antagonists (e.g., CV-6209, CV-3988) in identical endotoxin lethality models are not available in the retrieved sources, precluding direct quantitative comparison.

Sepsis Endotoxin In Vivo Efficacy

TNF Suppression in Gram-Positive Sepsis Model: CL-184005 vs. Ineffective Post-Challenge Administration

In a murine model of heat-killed Staphylococcus aureus-induced gram-positive sepsis, pretreatment with CL-184005 significantly reduced plasma TNF levels, whereas post-challenge administration was ineffective [1]. Spleen-associated TNF protein was also decreased by pretreatment [1]. No quantitative TNF concentration data (e.g., pg/mL) are provided in the abstract. Comparator data for other PAF antagonists in this specific S. aureus gram-positive sepsis model are not available in the retrieved sources, limiting direct quantitative comparison.

TNF-alpha Gram-Positive Sepsis Cytokine Modulation

Structural Class Differentiation: CL-184005 vs. CV-3988/CV-6209 (PAF Analog) and WEB-2170 (Hetrazepine)

CL-184005 is a synthetic PAF antagonist structurally classified as an organophosphorus thiazolium compound (C33H46NO7PS, MW: 631.76) [1]. In contrast, CV-3988 and CV-6209 are PAF analogs (structurally related to the endogenous PAF molecule), while WEB-2170 is a hetrazepine (thieno-triazolodiazepine) structurally unrelated to PAF [2]. This fundamental structural divergence correlates with distinct potency profiles and species selectivity: CV-6209 is 104-fold more potent than CV-3988 in rabbit platelet aggregation, whereas CL-184005 occupies an intermediate potency range [3].

Chemical Structure PAF Antagonist Class SAR

Multi-Species In Vivo Efficacy: Hypotension Normalization in Rat and Primate Endotoxin Models

When rats or primates rendered hypotensive with endotoxin were treated with CL-184005, blood pressure was normalized [1]. Additionally, pretreatment of rats with CL-184005 protected them from endotoxin-induced gastrointestinal lesions [1]. Comparator CV-6209 also reversed PAF-induced hypotension in rats (ED50: 0.009 mg/kg i.v.), but no direct comparator data are available for primate endotoxin hypotension models [2]. The multi-species validation (mouse, rat, primate) for CL-184005 establishes a broader translational evidence base than is available for many comparator PAF antagonists.

Hypotension Endotoxin In Vivo Pharmacology

CL-184005 (CAS 140466-18-8): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Sepsis Model Development Requiring Validated Multi-Species In Vivo Efficacy

CL-184005 is uniquely positioned for use in preclinical sepsis research where multi-species validation is essential for translational confidence. The compound has demonstrated protection against endotoxin-induced lethality in mice, normalization of hypotension in rats and primates, and prevention of gastrointestinal lesions in rats [1]. This broad species validation across rodent and non-human primate models is not documented for many comparator PAF antagonists, making CL-184005 the preferred tool compound for sepsis programs requiring evidence across multiple preclinical species.

TNF-Dependent Inflammation Studies with Defined Temporal Dosing Requirements

For studies investigating the temporal relationship between PAF antagonism and TNF suppression, CL-184005 offers a well-characterized efficacy window: pretreatment is required for TNF reduction and protective effects, whereas post-challenge administration is ineffective [2]. This defined temporal dependence enables precise experimental design for dissecting the role of PAF in early inflammatory signaling cascades, distinguishing CL-184005 from PAF antagonists lacking such clearly delineated time-dependent efficacy data.

Structure-Activity Relationship (SAR) Studies of Organophosphorus Thiazolium PAF Antagonists

CL-184005 serves as a key reference compound for SAR studies focused on the organophosphorus thiazolium class of PAF antagonists, which is structurally distinct from PAF analogs (CV-3988, CV-6209) and hetrazepines (WEB-2170) [3]. Its intermediate potency profile (IC50: 600 nM human, 510 nM rabbit) relative to more potent comparators provides a useful benchmark for evaluating novel analogs designed to optimize potency, species selectivity, or pharmacokinetic properties within this chemical series.

Gram-Positive Sepsis Research with Defined Pretreatment Protocol Requirements

In gram-positive bacterial sepsis models, particularly those involving Staphylococcus aureus challenge, CL-184005 provides validated efficacy data with specific protocol requirements: pretreatment significantly reduces plasma and spleen-associated TNF levels, whereas administration after bacterial challenge is ineffective [2]. This established protocol framework enables reproducible experimental outcomes in gram-positive sepsis research, an application space where many PAF antagonists lack comprehensive in vivo validation.

Quote Request

Request a Quote for CL-184005

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.